

catalyst loading and reaction conditions for Ru-(R,R)-Ms-DENE^B

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Compound of Interest

Compound Name: *Ru-(R,R)-Ms-DENE^B*

Cat. No.: B6591323

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Application Notes and Protocols for Ru-(R,R)-Ms-DENE^B™

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ru-(R,R)-Ms-DENE^B™ is a highly efficient, oxo-tethered ruthenium(II) complex developed by Takasago International Corporation for asymmetric transfer hydrogenation (ATH) and hydrogenation reactions.^[1] The "(R,R)" designation refers to the stereochemistry of the chiral diamine backbone, while "Ms" indicates the methanesulfonamidato ligand. This catalyst is renowned for its high activity at remarkably low catalyst loadings, broad substrate scope, and excellent enantioselectivity, making it a valuable tool in the synthesis of chiral alcohols, which are key intermediates in pharmaceutical and fine chemical production.^[1]

Compared to conventional RuCl(arene)(N-sulfonylated diamine) catalysts, **Ru-(R,R)-Ms-DENE^B™** offers significant advantages, including a substantial reduction in catalyst loading (up to 1/60th), which lowers costs and minimizes ruthenium residues in the final product. It operates under mild conditions, typically using a formic acid/triethylamine mixture as a hydrogen source, thus avoiding the need for high-pressure hydrogenation equipment.

Catalytic Performance Data

The following tables summarize the performance of **Ru-(R,R)-Ms-DENEB™** and its analogues in the asymmetric transfer hydrogenation of various ketones.

Asymmetric Transfer Hydrogenation of Acetophenone Derivatives

Substrate	S/C Ratio	Time (h)	Conversion (%)	ee (%)
Acetophenone	30,000	15	95	97
4'-Methoxyacetophenone	1,000	3	>99	99.1
4'-Chloroacetophenone	1,000	1	>99	98.5
4'-Bromoacetophenone	1,000	1	>99	98.2
2'-Methoxyacetophenone	1,000	20	>99	99.5

Reaction Conditions: Substrate (1 mmol), **Ru-(R,R)-Ms-DENEB™**, HCOOH/NEt₃ (5:2), 28 °C.

Asymmetric Transfer hydrogenation of Other Ketones

Substrate	S/C Ratio	Time (h)	Conversion (%)	ee (%)
1-Indanone	1,000	3	>99	98.4
1-Tetralone	1,000	3	>99	99.3
Propiophenone	1,000	3	>99	98.8
Benzylacetone	1,000	15	>99	98.2
Cyclohexyl methyl ketone	1,000	15	98	95.3

Reaction Conditions: Substrate (1 mmol), **Ru-(R,R)-Ms-DENEB™**, HCOOH/NEt₃ (5:2), 28 °C.

Experimental Protocols

General Protocol for Asymmetric Transfer Hydrogenation of Ketones

This protocol provides a general procedure for the asymmetric transfer hydrogenation of a ketone using **Ru-(R,R)-Ms-DENEB™** as the catalyst and a formic acid/triethylamine mixture as the hydrogen source.

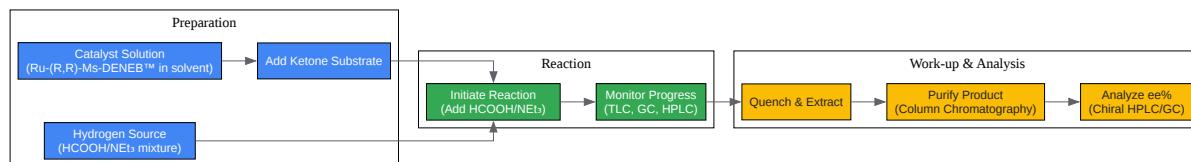
Materials:

- **Ru-(R,R)-Ms-DENEB™** catalyst
- Substrate (ketone)
- Formic acid (HCOOH)
- Triethylamine (NEt₃)
- Anhydrous solvent (e.g., isopropanol, acetonitrile, or toluene)
- Inert gas (e.g., nitrogen or argon)
- Standard laboratory glassware (Schlenk flask, syringes, etc.)

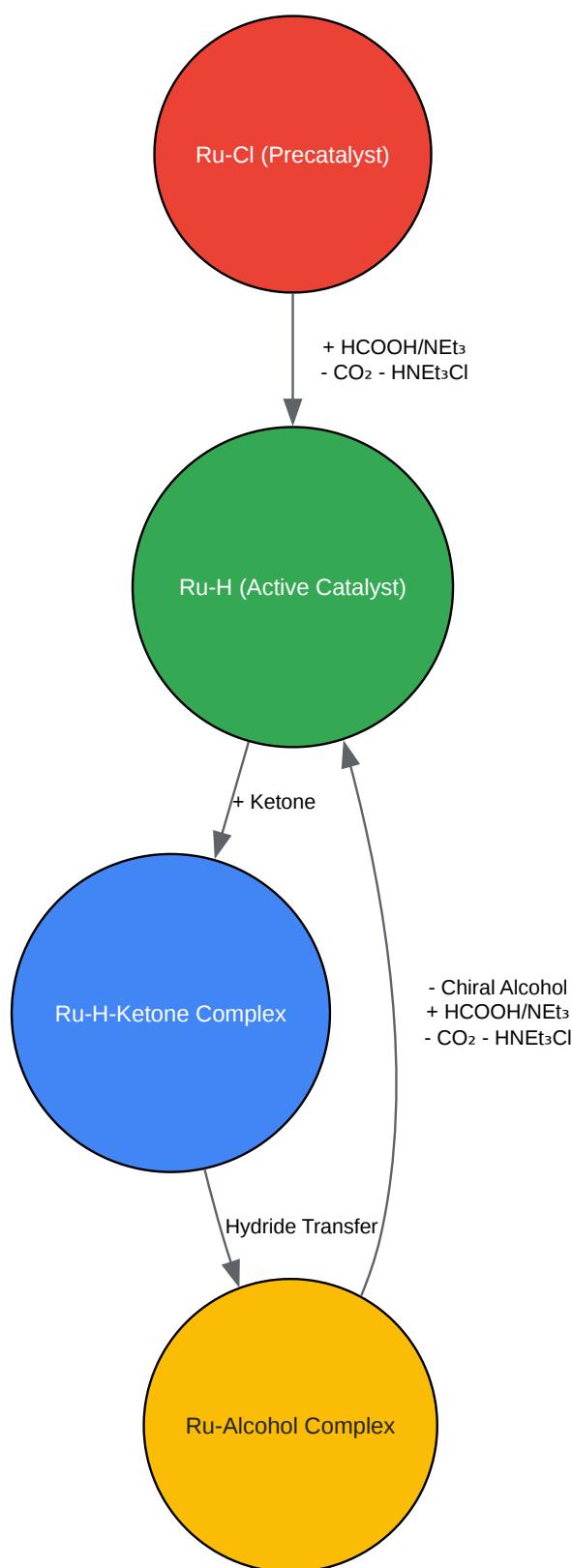
Procedure:

- **Catalyst Preparation:** In a Schlenk flask under an inert atmosphere, dissolve the required amount of **Ru-(R,R)-Ms-DENEB™** in the chosen anhydrous solvent to achieve the desired substrate-to-catalyst (S/C) ratio.
- **Reaction Mixture Preparation:** In a separate flask, prepare the hydrogen source by mixing formic acid and triethylamine in a 5:2 molar ratio.
- **Reaction Setup:** To the catalyst solution, add the ketone substrate.
- **Initiation of Reaction:** Add the freshly prepared formic acid/triethylamine mixture to the reaction flask containing the catalyst and substrate.
- **Reaction Monitoring:** Stir the reaction mixture at the specified temperature (typically 28-40 °C). Monitor the progress of the reaction by a suitable analytical method (e.g., TLC, GC, or HPLC).
- **Work-up:** Once the reaction is complete, quench the reaction by adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Purification and Analysis:** Purify the crude product by column chromatography on silica gel. Determine the enantiomeric excess (ee) of the purified alcohol by chiral HPLC or GC analysis.

Diagrams

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Caption: Experimental workflow for asymmetric transfer hydrogenation.

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Caption: Proposed catalytic cycle for ATH with **Ru-(R,R)-Ms-DENEB™**.

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References

- 1. [assets.takasago.com \[assets.takasago.com\]](https://assets.takasago.com/assets.takasago.com)
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